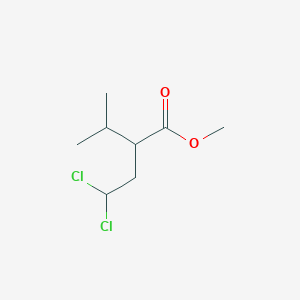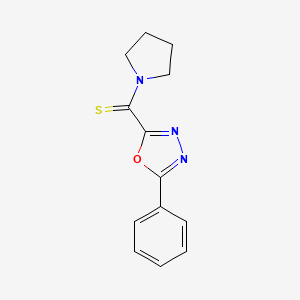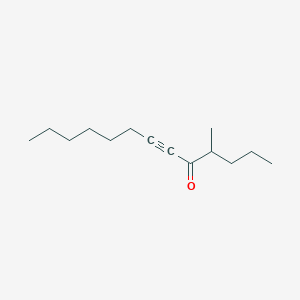![molecular formula C21H34ClNO B14380361 N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine CAS No. 90166-99-7](/img/structure/B14380361.png)
N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine is a chemical compound known for its unique structure and properties It consists of a benzyl group, a butyl group, and a chlorocyclohexyl group attached to a butan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of N-butyl-4-hydroxybutan-1-amine with 2-chlorocyclohexanol in the presence of a suitable catalyst to form the intermediate. This intermediate is then reacted with benzyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or butyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or butyl derivatives.
Applications De Recherche Scientifique
N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-N-butyl-4-hydroxybutan-1-amine
- N-Benzyl-N-butyl-4-chlorobutan-1-amine
- N-Benzyl-N-butyl-4-methoxybutan-1-amine
Uniqueness
N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine is unique due to the presence of the 2-chlorocyclohexyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
90166-99-7 |
|---|---|
Formule moléculaire |
C21H34ClNO |
Poids moléculaire |
352.0 g/mol |
Nom IUPAC |
N-benzyl-N-butyl-4-(2-chlorocyclohexyl)oxybutan-1-amine |
InChI |
InChI=1S/C21H34ClNO/c1-2-3-15-23(18-19-11-5-4-6-12-19)16-9-10-17-24-21-14-8-7-13-20(21)22/h4-6,11-12,20-21H,2-3,7-10,13-18H2,1H3 |
Clé InChI |
OJKRWBXIQQUNNJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCCOC1CCCCC1Cl)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]-4-nitrobenzene](/img/structure/B14380285.png)





![2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14380344.png)

![11-(Chloromethyl)-5,6-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14380366.png)


![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole](/img/structure/B14380386.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14380394.png)

